4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Agrochemistry: The compound can be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of functional groups such as the nitro and chloro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms, imidazoles have similar chemical properties and applications in medicinal chemistry and materials science.
Uniqueness
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups allows for diverse chemical modifications, making it a versatile scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C9H9ClN6O3 |
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Molecular Weight |
284.66 g/mol |
IUPAC Name |
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9ClN6O3/c1-15-5(2-3-12-15)4-11-9(17)7-6(10)8(14-13-7)16(18)19/h2-3H,4H2,1H3,(H,11,17)(H,13,14) |
InChI Key |
BJKSGCHOGFAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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